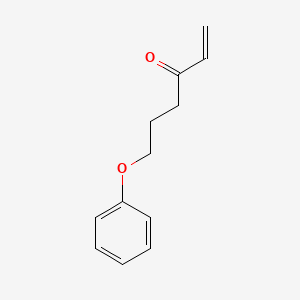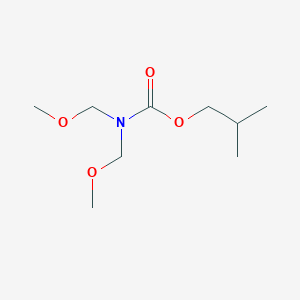
2-Methylpropyl bis(methoxymethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl bis(methoxymethyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl bis(methoxymethyl)carbamate typically involves the reaction of 2-methylpropylamine with methoxymethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
2-Methylpropylamine+Methoxymethyl chloroformate→2-Methylpropyl bis(methoxymethyl)carbamate+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl bis(methoxymethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products Formed
Oxidation: Oxidized carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates with various functional groups.
Applications De Recherche Scientifique
2-Methylpropyl bis(methoxymethyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis.
Biology: Investigated for its potential use as an enzyme inhibitor. Carbamates are known to inhibit cholinesterase enzymes, which are important in neurotransmission.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the production of polymers and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl bis(methoxymethyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as cholinesterases by forming a covalent bond with the active site of the enzyme. This inhibition can lead to the accumulation of neurotransmitters, affecting nerve signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: Another carbamate compound with similar chemical properties.
Methyl carbamate: A simpler carbamate with a single methoxy group.
Phenyl carbamate: Contains a phenyl group instead of the 2-methylpropyl group.
Uniqueness
2-Methylpropyl bis(methoxymethyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its bis(methoxymethyl) groups offer additional sites for chemical modification, making it versatile for various applications.
Propriétés
Numéro CAS |
92506-06-4 |
|---|---|
Formule moléculaire |
C9H19NO4 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-methylpropyl N,N-bis(methoxymethyl)carbamate |
InChI |
InChI=1S/C9H19NO4/c1-8(2)5-14-9(11)10(6-12-3)7-13-4/h8H,5-7H2,1-4H3 |
Clé InChI |
RKVJGUAZOAITRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)N(COC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14365627.png)
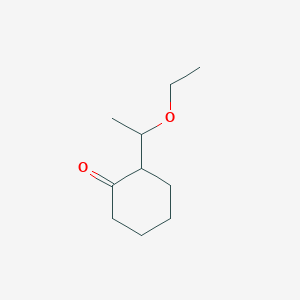
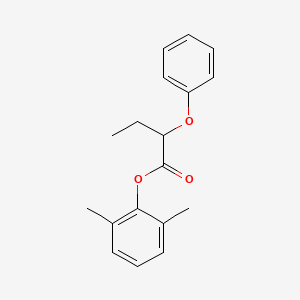
![[(2S,3R)-3-Hexyloxiran-2-yl]methanol](/img/structure/B14365648.png)
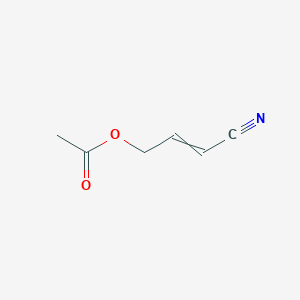
![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)
![1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14365679.png)
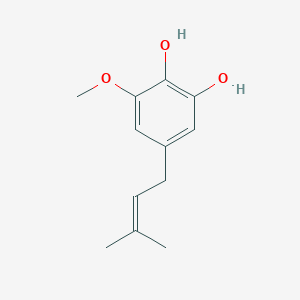
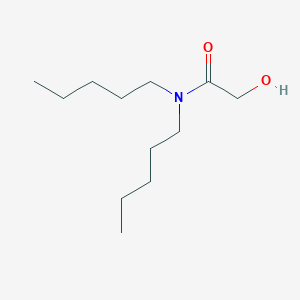

![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
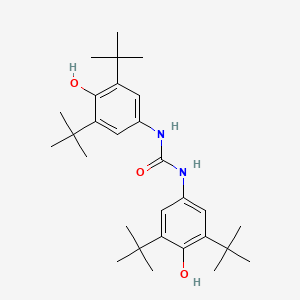
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
